molecular formula C21H23NO3 B11503022 2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl-

2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl-

Cat. No.: B11503022
M. Wt: 337.4 g/mol
InChI Key: KIGFORUABVVZQJ-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and chromene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromene is a heterocyclic compound with a benzopyran structure. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and chromene precursors. One common method involves the reaction of adamantanecarboxylic acid with chromene derivatives under specific conditions. For example, the carboxylic acid derivative can act as an alkylating agent in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in the development of new drugs for treating various diseases.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the chromene moiety allows for interactions with various biological pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in the functional groups attached to the amide.

    Adamantane derivatives: Compounds such as 1-adamantanamine and 1,3-dehydroadamantane have similar structural features but differ in their chemical properties and applications.

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the combination of adamantane and chromene moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H23NO3/c23-19(17-8-16-3-1-2-4-18(16)25-20(17)24)22-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,22,23)

InChI Key

KIGFORUABVVZQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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